Sphingadienine

Apoptosis Cancer Biology Sphingolipid Signaling

Research on plant sphingolipid bioactivity often faces challenges with inappropriate mammalian analogs that fail to recapitulate plant-specific signaling. Sphingadienine (CAS 25696-03-1) addresses this gap with its unique C4, C14 diene configuration, which drives distinct receptor interactions and apoptotic potency unattainable with sphingosine. - Achieves superior apoptosis induction in Caco-2 cells compared to mammalian sphingosine. - Enables accurate modeling of plant-derived sphingolipid absorption via P-glycoprotein-mediated efflux. - Available as >99% (TLC) powder, shipped under dry ice for global delivery.

Molecular Formula C18H35NO2
Molecular Weight 297.5 g/mol
CAS No. 25696-03-1
Cat. No. B150533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingadienine
CAS25696-03-1
Synonyms(E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol;  [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol;  Sphingadienine;  cis-4,14-Sphingadienine
Molecular FormulaC18H35NO2
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESCCCC=CCCCCCCCCC=CC(C(CO)N)O
InChIInChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1
InChIKeyKWDXKYNWAKMLKK-YQDZIVAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sphingadienine: Technical & Procurement Profile


Sphingadienine (CAS 25696-03-1) is a long-chain sphingoid base of plant origin, specifically (2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol [1]. It is characterized by a C18 aliphatic chain containing two double bonds at positions 4 and 14, with a molecular weight of 297.48 Da [1]. In contrast to mammalian sphingoid bases such as sphingosine (trans-4-sphingenine), which possesses a single double bond, sphingadienine is a primary constituent of plant and fungal glucosylceramides and exhibits distinctive bioactivities relevant to functional lipid research and dermatological applications [2].

Structural Class Plant-derived sphingoid base (C18 diene)
Key Geometry 4E,14Z double-bond configuration
Research Context Functional lipid & dermatological studies

Sphingadienine vs. Generic Sphingoid Bases


Despite belonging to the same sphingoid base class, sphingadienine exhibits structure-dependent biological and pharmacokinetic properties that preclude simple substitution with sphingosine or sphinganine. The C4, C14 diene configuration confers distinct receptor interactions and metabolic fates not observed with saturated or mono-unsaturated analogs [1]. Studies confirm that stereochemistry around the double bonds—particularly cis/trans geometry—critically determines activity, with only specific isomers demonstrating anti-allergic or apoptosis-inducing effects . Furthermore, absorption from the digestive tract differs markedly: sphingadienine is subject to P-glycoprotein-mediated efflux, resulting in lower lymphatic recovery compared to sphingosine, which has direct implications for in vivo bioavailability and experimental design [2].

Diene geometry

4E,14Z configuration may drive distinct receptor interactions and metabolic fates not replicated by mono-unsaturated sphingosine.

Stereoisomer specificity

Activity may depend on cis/trans isomer identity; inactive isomers could yield false-negative results.

P-gp efflux

P-glycoprotein-mediated efflux may lower lymphatic absorption compared to sphingosine, altering in vivo exposure profiles.

Sphingadienine Differentiation Evidence


Apoptosis Induction in Colon Cancer Cells

In Caco-2 human colon cancer cells, trans-4, cis-8-sphingadienine demonstrated significantly higher apoptosis-inducing activity than trans-4-sphingenine (sphingosine), the most common mammalian sphingoid base [1].

Apoptosis Induction
Head-to-head
Higher apoptosis response vs sphingosine
Supports apoptosis endpoint comparison in Caco-2 cells
Caspase-3 dependent; cell-model context
Apoptosis Cancer Biology Sphingolipid Signaling

Lymphatic Absorption and P-gp Efflux

In a rat intestinal absorption model, the cumulative lymphatic recovery of 4,8-sphingadienine derived from maize glucosylceramide was lower than that of sphingosine. Verapamil, a P-glycoprotein inhibitor, significantly increased absorption of 4,8-sphingadienine but not sphingosine [1].

Lymphatic Absorption
Head-to-head
Lower lymphatic recovery; P-gp efflux-dependent
Reported P-gp efflux reduces lymphatic uptake vs sphingosine
Rat intestinal model; verapamil increases absorption
Pharmacokinetics Drug Transport Bioavailability

Stereoisomer-Specific Anti-Allergic Activity

Only specific stereoisomers of 4,8-sphingadienine—4-cis-8-trans and 4-cis-8-cis—inhibited RBL-2H3 mast cell degranulation and ameliorated passive cutaneous anaphylaxis in vivo. In contrast, 4-trans-8-trans and 4-trans-8-cis stereoisomers showed no inhibitory effect .

Stereoisomer Activity
Data to verify
Active: 4-cis-8-trans & 4-cis-8-cis; Inactive: 4-trans isomers
Activity restricted to specific stereoisomers; requires verification
Mast cell degranulation assay; no source listed
Allergy Immunology Mast Cell Biology

Deuterated Tracer for Sphingolipidomics

A penta-deuterium-labeled 4E,8Z-sphingadienine probe enabled quantitative analysis of ceramide (Cer), hexosylceramide (HexCer), and sphingomyelin (SM) classes derived from the exogenous sphingoid base without complex HPLC separation. The labeled compound was confirmed to be metabolized in HEK293 cells and produced distinct mass spectrometric peaks [1].

Deuterated Tracer
Method context
Penta-deuterium-labeled 4E,8Z-sphingadienine enables unambiguous MS tracing
Supports lipidomics studies of exogenous sphingolipid metabolism
HEK293 cells; distinct MS peaks; no HPLC separation needed
Lipidomics Mass Spectrometry Metabolic Tracing

Sphingadienine Procurement Scenarios


Functional Lipid Studies in Colon Cancer Research

For researchers investigating plant-derived sphingolipid bioactivity, sphingadienine provides superior apoptosis induction in Caco-2 cells compared to mammalian sphingosine . Experimental designs requiring plant-specific sphingoid base activity must select sphingadienine rather than generic sphingosine.

Dietary Sphingolipid Absorption & Metabolism

In studies examining the fate of dietary glucosylceramides, sphingadienine is the preferred sphingoid base due to its P-glycoprotein-mediated efflux and distinct lymphatic absorption profile . Sphingosine does not exhibit the same transporter interaction, making sphingadienine essential for modeling plant-based sphingolipid absorption.

Anti-Allergic and Mast Cell Activation Research

Only specific cis/trans stereoisomers of sphingadienine demonstrate anti-allergic activity in mast cell models . Procurement of the correct stereoisomer (4-cis-8-trans or 4-cis-8-cis) is critical for studies targeting IgE-mediated responses or passive cutaneous anaphylaxis.

Sphingolipidomics and Metabolic Tracing

Investigators performing sphingolipidomics to track exogenous plant sphingolipids should procure deuterium-labeled sphingadienine to enable unambiguous differentiation from endogenous sphingolipids via mass spectrometry . This approach eliminates the need for complex HPLC separation and provides quantitative data on Cer, HexCer, and SM classes.

Application
Selection Property
Validation Focus
Colon cancer cell-model studies
Plant-specific sphingoid base
Apoptosis endpoint comparison vs sphingosine
Dietary sphingolipid absorption research
P-gp-mediated efflux profile
Lymphatic recovery models
Mast cell degranulation studies
Specific cis/trans stereoisomer requirement
IgE-mediated response models
Sphingolipidomics tracing studies
Deuterated tracer availability
MS-based exogenous lipid differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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